1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole
Overview
Description
1-(2-Aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core with an aminoethyl side chain
Mechanism of Action
Target of Action
The compound “1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole” is structurally similar to dopamine, a neurotransmitter in the brain . Dopamine is a catecholamine, which means it has a catechol nucleus and is a precursor to norepinephrine (noradrenaline) and then epinephrine (adrenaline) in the biosynthetic pathways for these neurotransmitters . Therefore, it’s plausible that this compound may interact with dopamine receptors or other related targets in the brain.
Mode of Action
As an analogue of dopamine, this compound may interact with dopamine receptors in a similar manner. Dopamine receptors are G protein-coupled receptors that trigger various downstream effects upon activation . The exact mode of action of this compound would depend on its specific interactions with these receptors and could result in changes in neuronal signaling.
Biochemical Pathways
Dopamine is involved in several biochemical pathways. It is synthesized from the amino acid tyrosine, which is converted to DOPA by the enzyme tyrosine hydroxylase. DOPA is then decarboxylated to form dopamine . If this compound follows a similar pathway, it could potentially affect the synthesis and metabolism of dopamine and other catecholamines.
Pharmacokinetics
It’s worth noting that similar compounds, such as fluvoxamine, primarily inhibit the oxidative drug-metabolizing enzyme cyp1a2 and also significantly inhibit cyp3a4, cyp2c9, and cyp2c19 . This could potentially affect the bioavailability and metabolism of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole typically involves the cyclization of appropriate precursorsThe reaction conditions often require a base such as sodium ethoxide and a solvent like ethanol .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted benzimidazoles.
Scientific Research Applications
1-(2-Aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Comparison with Similar Compounds
1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: This compound shares the aminoethyl side chain but has a different core structure.
Ethylenediamine: A simpler compound with two amino groups, used as a building block in organic synthesis.
Uniqueness: 1-(2-Aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole is unique due to its combination of the benzimidazole core and the aminoethyl side chain. This structure provides a balance of stability and reactivity, making it suitable for a variety of applications.
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-benzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13/h1-4H,5-6,10H2,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXBDDXQNITPII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101228347 | |
Record name | 1-(2-Aminoethyl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101228347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64928-88-7 | |
Record name | 1-(2-Aminoethyl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64928-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Aminoethyl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101228347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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